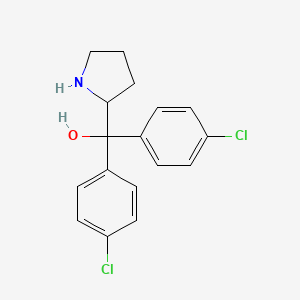

Bis(4-chlorophenyl)-pyrrolidin-2-ylmethanol

Description

Bis(4-chlorophenyl)-pyrrolidin-2-ylmethanol is a chlorinated organic compound featuring a pyrrolidine ring substituted with two 4-chlorophenyl groups and a hydroxymethyl group. This structure combines the lipophilic properties of chlorinated aromatic rings with the hydrogen-bonding capability of the hydroxyl group, making it a molecule of interest in medicinal chemistry and environmental toxicology.

Properties

Molecular Formula |

C17H17Cl2NO |

|---|---|

Molecular Weight |

322.2 g/mol |

IUPAC Name |

bis(4-chlorophenyl)-pyrrolidin-2-ylmethanol |

InChI |

InChI=1S/C17H17Cl2NO/c18-14-7-3-12(4-8-14)17(21,16-2-1-11-20-16)13-5-9-15(19)10-6-13/h3-10,16,20-21H,1-2,11H2 |

InChI Key |

HOCWWBFODSQMGO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-chlorophenyl)-pyrrolidin-2-ylmethanol typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent. One common method includes the use of sodium borohydride as the reducing agent, which facilitates the formation of the hydroxymethyl group at the 2-position of the pyrrolidine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(4-chlorophenyl)-pyrrolidin-2-ylmethanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced further to form different derivatives.

Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of Bis(4-chlorophenyl)-pyrrolidin-2-one.

Reduction: Formation of Bis(4-chlorophenyl)-pyrrolidin-2-ylmethane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including those with 4-chlorophenyl substitutions. For instance, compounds containing the 4-chlorophenyl group have demonstrated notable activity against various bacterial strains, such as Acinetobacter baumannii and Aeromonas hydrophila. One study reported that a pyrrolidine derivative with a 4-chlorophenyl group exhibited four times higher activity against A. baumannii compared to the reference ampicillin . Additionally, it showed better antituberculosis activity than ethambutol, indicating its potential as a therapeutic agent against resistant strains .

Anticancer Properties

The triazole derivatives of pyrrolidine have been investigated for their anticancer activities. For example, the compound 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid has been synthesized and characterized for its potential as an anticancer drug. Molecular docking studies revealed interactions with metalloproteinase receptors, suggesting a mechanism for its anticancer activity . These findings indicate that bis(4-chlorophenyl)-pyrrolidin-2-ylmethanol and its derivatives could serve as lead compounds in the development of new anticancer therapies.

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions that incorporate the pyrrolidine core with chlorinated phenyl groups. The structural integrity and purity of synthesized compounds are crucial for determining their biological activities. For instance, various synthetic routes have been explored to optimize yield and bioactivity through modifications in substituents and functional groups .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for enhancing the efficacy of this compound derivatives. Studies have shown that modifications at specific positions on the pyrrolidine ring can significantly affect biological activity. For example, varying substituents on the phenyl rings or altering the stereochemistry of the pyrrolidine core can lead to improved potency against specific targets such as enzymes involved in cancer progression or bacterial resistance mechanisms .

Case Study: Antiviral Activity

Research has demonstrated that certain pyrrolidine-containing compounds can inhibit viral proteases critical for viral replication. A study focusing on flavivirus proteases found that pyrrolidine derivatives displayed promising inhibitory effects, suggesting potential applications in antiviral drug development . The compound's ability to interfere with viral life cycles positions it as a candidate for further exploration in antiviral therapies.

Case Study: Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterases, which are important targets in treating neurodegenerative diseases like Alzheimer's. Pyrrolidine derivatives have been synthesized and tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes effectively . The findings indicate that these compounds could contribute to developing treatments aimed at enhancing cholinergic neurotransmission.

Mechanism of Action

The mechanism of action of Bis(4-chlorophenyl)-pyrrolidin-2-ylmethanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with various biomolecules, while the pyrrolidine ring and chlorophenyl groups contribute to its overall binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Organochlorine Pesticides and Metabolites

DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane)

- Structural Similarity: Shares the bis(4-chlorophenyl) motif but lacks the pyrrolidine-methanol backbone.

- Banned in most countries due to toxicity but still used in some regions .

- Toxicity : Acts as an endocrine disruptor, with LD₅₀ (rat, oral) of 113 mg/kg.

Tris(4-chlorophenyl)methanol (TCPM)

Bis(4-chlorophenyl) Sulfoxide

- Formula : ClC₆H₄S(O)C₆H₄Cl

- Molecular Weight : 271.17 g/mol

- Properties : Melting point 141–144°C; soluble in polar solvents like pyrrole and dioxane .

Table 1: Key Properties of Bis(4-chlorophenyl) Compounds

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Profile |

|---|---|---|---|

| Bis(4-chlorophenyl)-pyrrolidin-2-ylmethanol | ~350 (estimated) | Not reported | Likely lipophilic |

| DDT | 354.49 | 109–111 | Soluble in fats, insoluble in water |

| TCPM | 343.63 | Not reported | High environmental persistence |

| Bis(4-chlorophenyl) sulfoxide | 271.17 | 141–144 | Soluble in dioxane, pyrrole |

Pyrrolidine Derivatives with Chlorinated Substituents

Methyl (2S,4S)-4-(2,5-Dichlorophenoxy)pyrrolidine-2-carboxylate

- Molecular Formula: C₁₂H₁₃Cl₂NO₃

- Molecular Weight : 290.14 g/mol

- Key Features: Pyrrolidine backbone with ester and dichlorophenoxy groups. Used in pharmaceutical synthesis .

[(2S,3S)-2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

- CAS No.: 1245648-74-1

- Structural Similarity : Replaces 4-chlorophenyl with 4-methoxyphenyl, altering electronic properties.

- Applications : Intermediate in antidepressant drug synthesis (e.g., citalopram derivatives) .

Table 2: Pyrrolidine-Based Analogues

| Compound | Molecular Weight (g/mol) | Functional Groups | Applications |

|---|---|---|---|

| This compound | ~350 | 2× 4-ClPh, hydroxymethyl | Research compound |

| Methyl (2S,4S)-4-(2,5-DCl-phenoxy)pyrrolidine | 290.14 | Dichlorophenoxy, ester | Pharmaceutical intermediate |

| [(2S,3S)-2-(4-MeOPh)pyrrolidin-3-yl]methanol | Not reported | 4-Methoxyphenyl, hydroxymethyl | Antidepressant synthesis |

Functional Group Analogues from Pharmaceutical Libraries

lists compounds with similarity scores of 50–61% to this compound, including:

- CAS 541539-86-0 : 57.84% similarity; features a dichlorophenyl-pyrimidine-piperidine scaffold.

- CAS 945376-95-4 : 61.54% similarity; contains chlorophenyl and pyrazolo-pyrimidine groups.

These analogues highlight the importance of chlorinated aromatic rings in modulating receptor binding and metabolic stability in drug candidates .

Research Findings and Implications

- Environmental Persistence : Bis(4-chlorophenyl) groups are associated with long environmental half-lives, as seen in DDT and TCPM .

- Toxicity Profile: Chlorinated aromatics may exhibit neurotoxic or carcinogenic effects, though the pyrrolidine-methanol moiety could reduce bioaccumulation compared to purely aromatic OCs.

- Pharmaceutical Potential: Pyrrolidine derivatives with chlorophenyl groups are frequently used in CNS drug development due to their blood-brain barrier permeability .

Biological Activity

Bis(4-chlorophenyl)-pyrrolidin-2-ylmethanol, a compound featuring a pyrrolidine core substituted with two 4-chlorophenyl groups, has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of pyrrolidine with chlorinated phenyl compounds under controlled conditions to yield the desired bis-substituted product. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free methods.

Antiviral Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antiviral properties. For instance, compounds structurally similar to this compound have shown inhibitory effects against flaviviruses such as Zika and dengue. The structure-activity relationship suggests that the presence of halogenated phenyl groups enhances antiviral efficacy, likely due to improved binding affinity to viral proteases .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The mechanism of action is hypothesized to involve the induction of apoptosis and cell cycle arrest, with IC50 values indicating potent activity in the low micromolar range .

Table 1: Cytotoxic Activity of this compound Derivatives

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 1.5 | Apoptosis induction |

| HCT116 | 2.3 | Cell cycle arrest |

| K562 (Leukemia) | 1.8 | Inhibition of proliferation |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrrolidine ring and phenyl groups can significantly affect potency and selectivity.

- Substitution Patterns : The introduction of different substituents on the phenyl rings has been shown to modulate the compound's activity. For example, replacing a chlorine atom with a methoxy group resulted in reduced cytotoxicity, emphasizing the importance of electron-withdrawing groups in enhancing activity .

- Linker Variations : Altering the length and nature of the linker between the pyrrolidine and phenyl groups can also influence binding affinity and biological outcomes. Compounds with longer linkers often exhibited decreased potency due to steric hindrance .

Case Studies

Several studies have documented the biological effects of this compound:

- Study on Antiviral Efficacy : A recent investigation into its antiviral properties revealed that this compound effectively inhibits viral replication in vitro, demonstrating an IC50 value comparable to established antiviral agents .

- Anticancer Research : In a study assessing its anticancer effects, this compound was found to induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production .

- Molecular Docking Studies : Computational analyses indicated strong binding interactions between this compound and key protein targets involved in cancer progression, supporting its potential as a lead compound for further development .

Q & A

Q. What are the optimal synthetic routes for Bis(4-chlorophenyl)-pyrrolidin-2-ylmethanol, and how can reaction yields be maximized?

Methodological Answer: The compound can be synthesized via nucleophilic addition of pyrrolidine derivatives to 4-chlorobenzaldehyde precursors. Key steps include:

- Catalyst selection : Use palladium catalysts (e.g., Pd/C) for cross-coupling reactions to introduce the pyrrolidine moiety .

- Solvent optimization : Dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions (K₂CO₃) improves intermediate stability .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 110°C, 30 min) while maintaining >90% purity .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high yield (70–85%) .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combine analytical techniques for robust validation:

- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time consistency confirms purity (>98%) .

- NMR : ¹H/¹³C NMR resolves stereochemistry; pyrrolidine proton signals (δ 2.5–3.5 ppm) and aromatic Cl-substituted peaks (δ 7.2–7.8 ppm) confirm structure .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₇H₁₇Cl₂NO: [M+H]+ calc. 334.07) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

Methodological Answer:

- Storage : Seal in amber vials under inert gas (N₂/Ar) at –20°C to avoid oxidation of the pyrrolidine ring .

- Stability testing : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis byproducts .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its bioactivity or coordination properties?

Methodological Answer:

- Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column) or enzymatic kinetic resolution (e.g., lipase-mediated acetylation) .

- Coordination studies : Use X-ray crystallography to analyze metal-ligand interactions (e.g., with Cu²+ or Zn²+); pyrrolidine nitrogen and chlorophenyl groups act as binding sites .

- Bioactivity assays : Compare enantiomer activity in vitro (e.g., antifungal assays) to correlate stereochemistry with efficacy .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay standardization : Replicate experiments under controlled conditions (pH, temperature) to minimize variability .

- Purity verification : Use elemental analysis (C, H, N) to confirm batch consistency; impurities >2% can skew bioactivity .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., cytochrome P450) .

Q. What advanced techniques are used to study the compound’s degradation pathways under environmental conditions?

Methodological Answer:

Q. How can the compound’s potential as a ligand in coordination polymers be systematically evaluated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.